2-(4-Nitrophenyl)-1-phenylpropan-1-one
Description
2-(4-Nitrophenyl)-1-phenylpropan-1-one is a propanone derivative featuring two aromatic rings: one substituted with a nitro group at the para position and another unsubstituted phenyl group.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(15(17)13-5-3-2-4-6-13)12-7-9-14(10-8-12)16(18)19/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNHASYIDZCGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-1-phenylpropan-1-one typically involves the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenylpropanone structure can be oxidized to form corresponding carboxylic acids.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 2-(4-Aminophenyl)-1-phenylpropan-1-one.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-1-phenylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylpropanone structure may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Propanone Derivatives
The following compounds share the propanone backbone but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations :
- Electron Effects : The nitro group in this compound reduces electron density compared to methoxy or alkyl substituents, affecting reactivity in nucleophilic additions or electrophilic substitutions .
Chalcone Derivatives (Propenone Analogs)
Chalcones, characterized by an α,β-unsaturated ketone system, exhibit extended conjugation compared to propanones:
Comparison with Target Compound :
- Reactivity: The α,β-unsaturated system in chalcones facilitates Michael additions or cyclization reactions, unlike saturated propanones .
- Crystallography: Single-crystal X-ray data for the chalcone derivative () reveal a planar geometry with a mean C–C bond length of 0.002 Å, suggesting high structural rigidity compared to propanones .
Amino-Substituted Propanones
Replacing the nitro group with amino or alkylamino groups alters electronic and biological profiles:
Key Observations :
- Bioactivity: Ethcathinone’s amino group enables interactions with neurotransmitter transporters, contrasting with the nitro group’s lack of basicity in the target compound .
Antimicrobial Activity
- 1,3,4-Thiadiazoles: Derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide showed activity against E. coli and C. albicans, with four compounds outperforming others .
- Pyrrazole-Phenol Hybrids: Compound 5 (2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol) exhibited 43% fungicidal activity against Acinetobacter baumannii at 32 μg/mL .
Analytical Characterization
- Spectroscopy: NMR, IR, and MS () are standard for confirming substituent patterns in propanone derivatives.
- Crystallography : Single-crystal studies () provide precise structural data, critical for understanding reactivity and interactions.
Biological Activity
2-(4-Nitrophenyl)-1-phenylpropan-1-one, also known as 4-nitro-α-phenylacetophenone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a nitrophenyl group and a phenyl group attached to a propanone backbone, contributing to its reactivity and biological properties.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound's mechanism involves disrupting microtubule dynamics, thereby inducing apoptosis in cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Tubulin destabilization |
| PC-3 | 12.3 | Induction of apoptosis |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
The biological effects of this compound can be attributed to several mechanisms:
- Microtubule Disruption : The compound binds to tubulin, leading to destabilization of microtubules which is crucial for cell division.
- Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
- Inhibition of Enzymatic Activity : The nitro group may facilitate interactions with specific enzymes involved in cancer progression and microbial resistance.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly affect the biological activity of the compound. For instance, substituents on the para position of the nitrophenyl group enhance anticancer activity, while variations on the phenyl ring alter its antimicrobial properties.
Table 3: Structure-Activity Relationship Findings
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased anticancer activity |
| Electron-donating | Decreased antimicrobial activity |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant tumor growth inhibition in xenograft models.
- Antibacterial Efficacy : In a clinical setting, derivatives of this compound were tested against resistant strains of Staphylococcus aureus, showing promising results in reducing bacterial load.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
